2-Acetamido-2-methylbutanoic acid
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Overview
Description
2-Acetamido-2-methylbutanoic acid is a derivative of leucine, one of the essential amino acids in humans. It is a chiral compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound is primarily used in scientific research to investigate its potential therapeutic and toxic effects, as well as its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamido-2-methylbutanoic acid can be synthesized through various methods, including the carboxylation of Grignard reagents and the hydrolysis of nitriles . The Grignard reaction involves the reaction of an organomagnesium halide with carbon dioxide, followed by acid hydrolysis to yield the carboxylic acid. Another common method is the hydrolysis of nitriles, where a nitrile is converted to a carboxylic acid through the addition of water in the presence of an acid or base catalyst .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-methylbutanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often use reagents such as halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Acetamido-2-methylbutanoic acid is a versatile compound extensively used in scientific research. Its unique properties make it valuable for various applications, including:
Chemistry: Used as a building block in organic synthesis and polymer modification.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It is known to participate in various biochemical processes, including protein synthesis and metabolic regulation . The compound’s effects are mediated through its binding to enzymes and receptors, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
2-Acetamido-2-methylbutanoic acid can be compared with other similar compounds, such as:
2-Methylbutanoic acid: A branched-chain alkyl carboxylic acid with similar structural features but different functional groups.
Leucine: An essential amino acid with a similar backbone but different side chains and functional groups.
The uniqueness of this compound lies in its specific functional groups and chiral nature, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-acetamido-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-7(3,6(10)11)8-5(2)9/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPYFPNHXKCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16741-77-8 |
Source
|
Record name | NSC206266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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